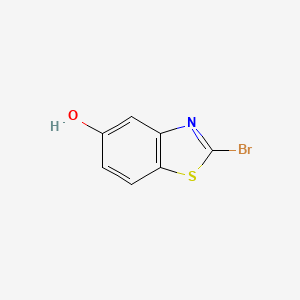

2-Bromo-5-hydroxybenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKCSKREVCNXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have led to the development of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, derivative: 2-Bromo-5-hydroxybenzothiazole . While extensive experimental data for this particular molecule is not widely published, this document will provide a comprehensive technical overview of its core chemical properties, structure, and probable synthetic routes, drawing upon established principles of benzothiazole chemistry. We will also explore its potential applications in drug discovery, grounded in the known pharmacological activities of related hydroxybenzothiazole analogues.

Molecular Structure and Core Chemical Identity

2-Bromo-5-hydroxybenzothiazole is a bicyclic heteroaromatic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 2-position of the thiazole ring and a hydroxyl group at the 5-position of the benzene ring.

Structural Representation

The chemical structure of 2-Bromo-5-hydroxybenzothiazole can be visualized as follows:

Caption: Chemical structure of 2-Bromo-5-hydroxybenzothiazole.

Key Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1261493-22-4 | [2] |

| Molecular Formula | C₇H₄BrNOS | [2] |

| Molecular Weight | 230.08 g/mol | [2] |

| IUPAC Name | 2-bromo-1,3-benzothiazol-5-ol | [2] |

| Canonical SMILES | C1=CC2=C(C=C1O)N=C(S2)Br | [2] |

| InChI Key | DVKCSKREVCNXIP-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Properties

Due to the scarcity of published experimental data, the following properties are computationally predicted and should be considered as estimates.

| Property | Predicted Value |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 61.4 Ų |

| Heavy Atom Count | 11 |

Synthesis of the Benzothiazole Core: A General Overview

The synthesis of 2-substituted benzothiazoles commonly proceeds through the condensation of 2-aminothiophenol with various electrophilic partners.[3] This versatile approach allows for the introduction of a wide range of substituents at the 2-position.

Plausible Synthetic Pathway for 2-Bromo-5-hydroxybenzothiazole

A probable synthetic route to 2-Bromo-5-hydroxybenzothiazole would involve the cyclization of an appropriately substituted thiourea derivative. The general principle of this reaction is outlined below:

Caption: A plausible multi-step synthesis of 2-Bromo-5-hydroxybenzothiazole.

General Experimental Protocol for Benzothiazole Synthesis

The following is a generalized protocol for the synthesis of a 2-aminobenzothiazole derivative, which could be a precursor to 2-Bromo-5-hydroxybenzothiazole.

Step 1: Formation of the Thiourea Precursor

-

Dissolve the substituted aniline (e.g., 4-aminophenol) in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding N-arylthiourea.

Step 2: Oxidative Cyclization

-

To the solution containing the N-arylthiourea, add a solution of bromine in the same solvent dropwise, maintaining the temperature with an ice bath.

-

The bromine acts as an oxidizing agent to promote the electrophilic cyclization onto the aromatic ring.

-

After the addition is complete, the reaction is stirred for a specified period, often allowing it to warm to room temperature.

-

The product, the 2-aminobenzothiazole derivative, may precipitate from the reaction mixture and can be collected by filtration.

Step 3: Introduction of the Bromo Group at the 2-Position (Sandmeyer-type reaction)

-

The 2-amino-5-hydroxybenzothiazole is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then treated with a solution of copper(I) bromide to facilitate the substitution of the diazonium group with a bromine atom.

-

The final product, 2-Bromo-5-hydroxybenzothiazole, is then isolated and purified, typically by recrystallization or column chromatography.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the benzothiazole core. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230.08 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

Reactivity and Potential for Further Functionalization

The structure of 2-Bromo-5-hydroxybenzothiazole offers several sites for further chemical modification, making it a potentially valuable building block in synthetic chemistry.

Caption: Potential sites of reactivity on the 2-Bromo-5-hydroxybenzothiazole scaffold.

-

Nucleophilic Aromatic Substitution at C2: The bromine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic displacement.[4] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 2-substituted-5-hydroxybenzothiazole derivatives.

-

Reactions at the 5-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce different ether or ester functionalities. This can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

-

Electrophilic Aromatic Substitution on the Benzene Ring: The benzene ring can undergo further electrophilic substitution, with the directing effects of the hydroxyl group and the benzothiazole ring influencing the position of substitution.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 2-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

Potential Applications in Drug Discovery and Development

The benzothiazole nucleus is a key pharmacophore in a number of clinically used drugs.[5] The presence of both a bromo and a hydroxyl substituent on the 2-Bromo-5-hydroxybenzothiazole scaffold suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of hydroxybenzothiazoles have shown promise as anticancer agents.[6] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the benzothiazole core can engage in π-π stacking interactions. The bromo substituent provides a site for further modification to optimize binding affinity and selectivity for cancer-related targets such as protein kinases.

Antimicrobial Agents

The benzothiazole scaffold is found in numerous compounds with antibacterial and antifungal activity.[7] The ability to functionalize both the 2- and 5-positions of 2-Bromo-5-hydroxybenzothiazole allows for the systematic exploration of structure-activity relationships to develop potent and selective antimicrobial agents.

Enzyme Inhibitors

The structural features of 2-Bromo-5-hydroxybenzothiazole make it an attractive starting point for the design of enzyme inhibitors. The aromatic system can interact with hydrophobic pockets of enzymes, while the hydroxyl and bromo groups can be tailored to interact with specific amino acid residues in the active site.

Safety and Handling

As specific safety data for 2-Bromo-5-hydroxybenzothiazole is not available, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Standard laboratory safety protocols for handling new chemical entities should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

For related compounds such as 2-bromobenzothiazole, the safety data indicates that it is toxic if swallowed and causes serious eye irritation.[8] Similar precautions should be taken for 2-Bromo-5-hydroxybenzothiazole.

Conclusion

2-Bromo-5-hydroxybenzothiazole represents an intriguing yet underexplored molecule within the vast landscape of benzothiazole chemistry. While a dearth of specific experimental data necessitates a predictive approach to its properties, the foundational knowledge of benzothiazole synthesis and reactivity provides a solid framework for its investigation. Its structural features, particularly the presence of two distinct functional groups at key positions, mark it as a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of 2-Bromo-5-hydroxybenzothiazole is warranted to unlock its full potential in the fields of medicinal chemistry and drug discovery.

References

[3] Al-Mutairi, A. (2023). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate. Available at: [Link]

[9] BenchChem. (2025). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.

[7] Abbs Fen Reji, T. F., et al. (2013). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(12), 834-839.

[2] Guidechem. (n.d.). 2-Bromo-5-hydroxybenzothiazole 1261493-22-4 wiki. Guidechem.

[10] Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Semantic Scholar.

[11] R Discovery. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. R Discovery.

Elibrary. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Elibrary.

[12] Scirp.org. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.

[4] Benchchem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem.

[6] PubMed. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537.

[13] National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC.

[5] National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

[14] ResearchGate. (2024). Chemistry and biological potentials of benzothiazoles derivatives. ResearchGate.

[15] MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

[16] ResearchGate. (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ResearchGate.

[17] Guidechem. (n.d.). 2-Bromobenzothiazole 2516-40-7 wiki. Guidechem.

[18] Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. RSC Publishing.

[1] Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

[19] PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. PubChem.

[8] Sigma-Aldrich. (n.d.). 2-Bromobenzothiazole 95 2516-40-7. Sigma-Aldrich.

[20] Wikipedia. (n.d.). Benzothiazole. Wikipedia.

[21] New Journal of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Publishing, 42, 776-797.

[22] Thermo Fisher Scientific. (n.d.). 2-Bromo-5-nitrothiazole, 98% 5 g. Thermo Fisher Scientific.

[23] PubChem. (n.d.). 2-Bromo-5-nitrothiazole. PubChem.

[24] PubChem. (n.d.). Benzothiazole. PubChem.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. 2-Bromobenzothiazole 95 2516-40-7 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]

- 13. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and biological potentials of benzothiazoles derivatives [wisdomlib.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [wap.guidechem.com]

- 18. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Benzothiazole - Wikipedia [en.wikipedia.org]

- 21. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. 2-Bromo-5-nitrothiazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 23. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 2-Bromo-5-hydroxybenzothiazole from 2-amino-4-bromophenol

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxybenzothiazole from 2-amino-4-bromophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-5-hydroxybenzothiazole, a key heterocyclic building block in medicinal chemistry. The protocol begins with the readily available precursor, 2-amino-4-bromophenol. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed mechanistic insights, a robust experimental protocol, and a discussion of the compound's significance.

Strategic Overview: The Importance of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, 2-Bromo-5-hydroxybenzothiazole, is particularly valuable due to its trifunctional nature. The hydroxyl group at the 5-position and the bromine atom at the 2-position serve as versatile synthetic handles for further molecular elaboration, allowing for the construction of complex derivatives and chemical libraries for drug discovery programs.[3]

The synthesis detailed herein employs a classic and efficient one-pot reaction, transforming 2-amino-4-bromophenol into the target benzothiazole through the formation of a thiourea intermediate, followed by an oxidative cyclization.

Reaction Mechanism and Scientific Rationale

The conversion of an aniline derivative to a 2-aminobenzothiazole using a thiocyanate salt and an oxidizing agent is a well-established method in heterocyclic chemistry.[4][5] The reaction proceeds through two primary stages: the formation of an N-arylthiourea intermediate and its subsequent electrophilic oxidative cyclization.

Causality Behind Experimental Choices:

-

Starting Material (2-amino-4-bromophenol): This precursor is strategically chosen as it already contains the requisite ortho-aminophenol moiety for benzothiazole ring formation. The existing bromine at the 4-position is carried through the synthesis into what becomes the 6-position of the final product, though for this specific synthesis, we are targeting the title compound which is derived from 2-amino-4-bromophenol. The core reaction involves the amino group and the adjacent aromatic proton.

-

Thiocyanate Source (Potassium or Ammonium Thiocyanate): These salts are inexpensive, stable, and effective reagents for introducing the sulfur and carbon atoms required to form the thiazole ring.[6][7] In an acidic medium, thiocyanic acid (HSCN) is generated in situ, which reacts with the primary amino group of the phenol.

-

Oxidizing Agent (Bromine): In this synthesis, bromine serves a dual purpose. It acts as the oxidizing agent that facilitates the intramolecular cyclization to form the thiazole ring. Secondly, it introduces a bromine atom at the 2-position of the newly formed benzothiazole ring. The reaction is typically conducted in a solvent like acetic acid, which provides a suitable polar environment for the ionic intermediates.[8]

The mechanistic pathway is illustrated below:

-

Thiourea Formation: The amino group of 2-amino-4-bromophenol nucleophilically attacks the carbon of thiocyanic acid (formed in situ) to yield an N-(4-bromo-2-hydroxyphenyl)thiourea intermediate.

-

Oxidative Cyclization: Bromine facilitates the electrophilic cyclization. The electron-rich sulfur atom of the thiourea attacks the ortho-carbon of the phenyl ring. This is followed by oxidation and subsequent elimination of HBr to form the aromatic benzothiazole ring.

-

Bromination at C2: The 2-amino-5-hydroxybenzothiazole intermediate is then brominated at the electron-rich 2-position to yield the final product.

Caption: Reaction pathway for the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 2-Bromo-5-hydroxybenzothiazole.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |

| 2-amino-4-bromophenol | C₆H₆BrNO | 188.02 | 1.88 g | 0.01 |

| Potassium Thiocyanate | KSCN | 97.18 | 2.92 g | 0.03 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 30 mL | - |

| Bromine | Br₂ | 159.81 | 1.1 mL | 0.021 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.88 g (0.01 mol) of 2-amino-4-bromophenol and 2.92 g (0.03 mol) of potassium thiocyanate in 30 mL of glacial acetic acid.

-

Bromine Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of 1.1 mL (0.021 mol) of bromine in 5 mL of glacial acetic acid dropwise over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water. A solid precipitate will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to afford pure 2-Bromo-5-hydroxybenzothiazole as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Caption: Experimental workflow for the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Characterization and Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized 2-Bromo-5-hydroxybenzothiazole.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | 230.08 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Literature values may vary; typically >150 °C |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 1H, -OH), δ 7.0-7.5 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | Peaks expected in the aromatic region (110-160 ppm), including signals for carbons attached to N, S, Br, and O. |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1600 (C=N stretch), ~1450 (aromatic C=C stretch), ~600 (C-Br stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 229 and M+2 peak at m/z 231 (approx. 1:1 ratio, characteristic of Bromine) |

Applications in Drug Discovery and Development

2-Bromo-5-hydroxybenzothiazole is not merely an end-product but a versatile intermediate for creating a diverse range of more complex molecules.

-

Scaffold for Kinase Inhibitors: The benzothiazole core is a common feature in many kinase inhibitors used in oncology.[3] The 2-bromo and 5-hydroxy positions allow for derivatization to optimize binding affinity and selectivity for specific kinase targets.

-

Antimicrobial and Antifungal Agents: Modifications of the benzothiazole scaffold have led to the development of potent antimicrobial and antifungal compounds.[9] The hydroxyl group can be converted to ethers or esters, and the bromine can be replaced via cross-coupling reactions to explore structure-activity relationships.

-

Neurodegenerative Disease Research: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as Glycogen Synthase Kinase 3 (GSK-3).[3]

The ability to perform selective reactions at the C2-Br bond (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) and the C5-OH group (e.g., etherification, esterification) makes this compound a powerful tool for building molecular diversity in the pursuit of novel therapeutics.

References

-

Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744-747. Available at: [Link]

-

Bradshaw, T.D., & Westwell, A.D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Current Medicinal Chemistry, 11(8), 1009-1021. Available at: [Link]

-

Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1323-1331. Available at: [Link]

-

Rana, A., et al. (2007). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10-17. Available at: [Link]

- Dogruer, D. S., et al. (1998). Synthesis of some new 2-amino-6-fluoro-7-substituted benzothiazole derivatives and their antimicrobial activities. Arzneimittelforschung, 48(9), 949-953.

- Jimonet, P., et al. (1991). Synthesis and structure-activity relationships of new 2-aminobenzothiazole derivatives as potent anticonvulsant agents. Journal of Medicinal Chemistry, 34(2), 653-661.

- Naim, M. J., et al. (1991). Synthesis of 2-amino-6-substituted-carbonyl benzothiazoles as potential anthelmintic agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(5), 517-519.

- Alaimo, R. J., et al. (1971). 2-Amino-5,6-dichloro- and 2-amino-6,7-dichlorobenzothiazole. Journal of Medicinal Chemistry, 14(8), 775-776.

- Stuckwisch, C. G. (1949). The Preparation of 2-Aminobenzothiazoles. Journal of the American Chemical Society, 71(10), 3417-3419.

-

Wagner, A., & Ofial, A. R. (2015). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. The Journal of Organic Chemistry, 80(5), 2848-2854. Available at: [Link]

- Kamal, A., et al. (2015). A review on the synthesis of benzothiazole derivatives and their pharmacological activities. Bioorganic & Medicinal Chemistry, 23(13), 2989-3012.

- Siddiqui, N., et al. (2008). Benzothiazoles: A new vista of biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 353-360.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole (CAS Number 1261493-22-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzothiazole (CAS Number: 1261493-22-4), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the broader class of benzothiazole derivatives to project its physicochemical properties, spectral characteristics, and potential biological activities. The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document aims to serve as a valuable resource for researchers by providing a structured understanding of 2-Bromo-5-hydroxybenzothiazole, including a plausible synthetic route and protocols for its potential biological evaluation.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[5] Its derivatives are known to interact with a variety of biological targets, leading to a broad range of pharmacological effects. The inherent structural features of the benzothiazole ring system, including its aromaticity and the presence of heteroatoms, allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous benzothiazole-containing compounds with clinical and investigational applications.

2-Bromo-5-hydroxybenzothiazole, the subject of this guide, incorporates several key functionalities: the benzothiazole core, a bromine atom at the 2-position, and a hydroxyl group at the 5-position. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding and may be crucial for receptor interactions.

Physicochemical Properties

General Properties

| Property | Value | Source |

| CAS Number | 1261493-22-4 | [6][7][8][9][10] |

| Chemical Name | 2-Bromo-5-hydroxybenzothiazole | [6][10] |

| Synonyms | 2-bromo-1,3-benzothiazol-5-ol, 2-bromobenzo[d]thiazol-5-ol | [6][10] |

| Molecular Formula | C₇H₄BrNOS | [6][10] |

| Molecular Weight | 230.08 g/mol | [6][10] |

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as 2-Bromo-5-hydroxybenzaldehyde.

| Property | Predicted Value/Information | Rationale/Comparative Data |

| Appearance | Likely a solid at room temperature, possibly crystalline. | Benzothiazole derivatives are often solids. 2-Bromo-5-hydroxybenzaldehyde is a pale grey solid. |

| Melting Point | Expected to be in the range of 150-250 °C. | The melting point of 2-Bromo-5-hydroxybenzaldehyde is reported to be between 130-135 °C. The benzothiazole derivative may have a higher melting point due to stronger intermolecular interactions. |

| Solubility | Predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Limited solubility in non-polar solvents. | The presence of the hydroxyl group and the nitrogen and sulfur heteroatoms suggests polarity. 2-bromo-5-nitro-thiazole is soluble in polar solvents like DMSO and DMF.[11] |

| Stability | Store in a cool, dry place, away from strong oxidizing agents. | General storage conditions for heterocyclic compounds. |

Spectroscopic Analysis (Predicted)

Direct experimental spectra for 2-Bromo-5-hydroxybenzothiazole are not available in the searched literature. The following sections describe the expected spectral characteristics based on the analysis of related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

-

Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will depend on their relative positions.

-

Hydroxyl Proton: A broad singlet for the -OH proton is anticipated, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the molecule.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the range of δ 110-155 ppm.

-

Thiazole Carbons: The carbon atom attached to bromine (C2) will be significantly shifted, and the other carbon of the thiazole ring will also have a characteristic chemical shift.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and other small fragments from the heterocyclic ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

-

C=N Stretch: A characteristic absorption for the thiazole ring around 1600-1650 cm⁻¹.

-

C-O Stretch: A band in the region of 1200-1300 cm⁻¹.

-

C-Br Stretch: Typically observed in the fingerprint region below 700 cm⁻¹.

UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum, likely recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands characteristic of the benzothiazole chromophore. These would likely appear in the UV region, potentially with shifts influenced by the hydroxyl substituent.

Synthesis and Characterization

While a specific protocol for the synthesis of 2-Bromo-5-hydroxybenzothiazole was not found, a plausible synthetic route can be designed based on established methods for benzothiazole synthesis.

Proposed Synthetic Pathway

A common method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a suitable electrophile. For 2-Bromo-5-hydroxybenzothiazole, a potential precursor would be 4-amino-3-mercaptophenol. However, a more likely route would involve the synthesis of the benzothiazole ring first, followed by bromination.

Caption: Proposed final step in the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Experimental Protocol (Generalized)

The following is a generalized protocol for the bromination of a benzothiazole derivative.

Step 1: Synthesis of 5-Hydroxybenzothiazole (Hypothetical)

This intermediate could potentially be synthesized from 4-aminophenol through a multi-step process involving thiocyanation and cyclization.

Step 2: Bromination of 5-Hydroxybenzothiazole

-

Dissolve 5-Hydroxybenzothiazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Cool the reaction mixture in an ice bath.

-

Add a solution of bromine in the same solvent dropwise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Potential Biological Activity and Applications in Drug Development

Although no specific biological studies on 2-Bromo-5-hydroxybenzothiazole were identified, the benzothiazole scaffold is a cornerstone in the development of therapeutic agents.[12]

Anticancer Potential

Many benzothiazole derivatives have demonstrated potent anticancer activity.[1] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways in cancer cells. The presence of a hydroxyl group on the benzothiazole ring can be critical for activity, and halogenation can enhance the potency.

Antimicrobial Activity

Benzothiazole derivatives have also been explored as antimicrobial agents.[5] They have shown activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines in an appropriate medium.

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of 2-Bromo-5-hydroxybenzothiazole.

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Prepare Compound Dilutions: Prepare serial dilutions of 2-Bromo-5-hydroxybenzothiazole in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth.

Conclusion

2-Bromo-5-hydroxybenzothiazole (CAS 1261493-22-4) is a benzothiazole derivative with potential for further investigation in drug discovery. While direct experimental data on its physicochemical properties and spectra are currently limited in the public domain, this guide provides a comprehensive theoretical and comparative analysis based on related compounds. The information presented herein, including a plausible synthetic route and protocols for biological evaluation, offers a solid foundation for researchers interested in exploring the therapeutic potential of this and similar benzothiazole derivatives. Further experimental work is necessary to fully characterize this compound and validate its predicted properties and biological activities.

References

-

2-Bromobenzo[d]thiazol-5-ol [1261493-22-4] | Chemsigma. (n.d.). Retrieved January 19, 2026, from [Link]

-

Product Index - AA Blocks. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-Bromobenzo[d]thiazol-5-ol | C7H4BrNOS | CID 83382718 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-(2-BROMO-5-METHOXYPHENYL)-BENZOTHIAZOLE - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of benzothiazoyl salicylate moieties - Academic Journals. (2011, October 30). Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents - ResearchGate. (2024, March 18). Retrieved January 19, 2026, from [Link]

-

AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications - Semantic Scholar. (2022, November 8). Retrieved January 19, 2026, from [Link]

-

EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES - IJSDR. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) 2-Bromo-5-hydroxybenzaldehyde - ResearchGate. (2000, March). Retrieved January 19, 2026, from [Link]

-

Biological Screening and Structure Activity relationship of Benzothiazole - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-Bromo-5-nitrothiazole - Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]

-

Substituted benzothiazoles: synthesis and medicinal characteristics. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) 2-Bromo-5-hydroxybenzaldehyde - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Bromobenzo[d]thiazol-5-ol [1261493-22-4] | Chemsigma [chemsigma.com]

- 8. aablocks.com [aablocks.com]

- 9. 1261493-22-4|2-Bromobenzo[d]thiazol-5-ol|BLD Pharm [bldpharm.com]

- 10. 2-Bromobenzo[d]thiazol-5-ol | C7H4BrNOS | CID 83382718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-5-hydroxybenzothiazole in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

For researchers and professionals in the fields of medicinal chemistry and drug development, understanding the solubility of a compound is a cornerstone of successful research. 2-Bromo-5-hydroxybenzothiazole is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of pharmacologically active molecules. Its therapeutic potential is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various physiological and manufacturing environments. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Bromo-5-hydroxybenzothiazole in organic solvents, empowering scientists to optimize its use in their research endeavors.

Physicochemical Properties of 2-Bromo-5-hydroxybenzothiazole

A molecule's solubility is dictated by its inherent physicochemical properties. Understanding these characteristics provides a rational basis for solvent selection and the interpretation of solubility data.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNOS | [1] |

| Molecular Weight | 230.08 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Polarity | Polar, due to the presence of hydroxyl (-OH), bromine (-Br), and thiazole ring heteroatoms (N, S) | Inferred from structure |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl, nitrogen, and sulfur atoms) | Inferred from structure |

The presence of both polar functional groups and a relatively nonpolar benzothiazole core suggests that 2-Bromo-5-hydroxybenzothiazole will exhibit a nuanced solubility profile, with preferential solubility in polar organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. For 2-Bromo-5-hydroxybenzothiazole, its polarity and hydrogen bonding capabilities suggest that polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) are likely to be effective. The aromatic benzothiazole ring may also contribute to some solubility in less polar, aromatic solvents through π-π stacking interactions.

Anticipated Solubility Profile in Common Organic Solvents

Table of Predicted Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Hydrogen bonding and polar interactions. |

| Ethanol | Polar Protic | High | Hydrogen bonding and polar interactions. |

| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Dipole-dipole interactions.[3][4][5] |

| Dichloromethane | Polar Aprotic | Moderate | Dipole-dipole interactions.[3][4][5] |

| Chloroform | Polar Aprotic | Moderate | Dipole-dipole interactions.[3][4][5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Dipole-dipole interactions. |

| Toluene | Nonpolar | Low | Primarily van der Waals forces. |

| Hexane | Nonpolar | Very Low | Mismatch in polarity. |

| Water | Polar Protic | Low | Despite its polarity, the larger organic scaffold may limit aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 2-Bromo-5-hydroxybenzothiazole. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

2-Bromo-5-hydroxybenzothiazole (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Bromo-5-hydroxybenzothiazole into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes to ensure good initial dispersion.

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C) for a sufficient equilibration period (typically 24-48 hours). This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

Dilute the filtered aliquot with a known volume of a suitable solvent (usually the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Bromo-5-hydroxybenzothiazole.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-Bromo-5-hydroxybenzothiazole in each solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Diagram of Experimental Workflow:

Caption: Experimental workflow for determining the solubility of 2-Bromo-5-hydroxybenzothiazole.

Visualizing Molecular Interactions Influencing Solubility

The solubility of 2-Bromo-5-hydroxybenzothiazole is governed by the interplay of various intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular forces governing the solubility of 2-Bromo-5-hydroxybenzothiazole.

Conclusion

While quantitative solubility data for 2-Bromo-5-hydroxybenzothiazole in various organic solvents is not extensively documented, a systematic approach based on its physicochemical properties and the behavior of analogous structures can guide solvent selection. The detailed experimental protocol provided in this guide offers a robust framework for researchers to accurately determine the solubility of this important synthetic intermediate. By understanding and experimentally verifying its solubility, scientists can unlock the full potential of 2-Bromo-5-hydroxybenzothiazole in the synthesis of novel therapeutic agents.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.).

- Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. (n.d.).

Sources

Spectroscopic Characterization of 2-bromo-5-hydroxy-benzothiazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-bromo-5-hydroxy-benzothiazole (CAS No. 1261493-22-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and practical insights to facilitate the identification and characterization of this and related benzothiazole derivatives. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, predictive analysis based on the well-established spectroscopic behavior of the benzothiazole core and the known effects of bromo and hydroxyl substituents.

Introduction to 2-bromo-5-hydroxy-benzothiazole

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, analgesic, and antitumor properties.[1] The specific substitution pattern of 2-bromo-5-hydroxy-benzothiazole, featuring a bromine atom at the electron-deficient C2 position and a hydroxyl group on the benzene ring, suggests a molecule with significant potential for further functionalization and as a key building block in the synthesis of novel therapeutic agents.

Accurate structural elucidation is paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signature of 2-bromo-5-hydroxy-benzothiazole, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 2-bromo-5-hydroxy-benzothiazole, based on the known spectra of benzothiazole and the predictable influence of the bromine and hydroxyl substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the electronic environment of the protons on the benzothiazole ring. The hydroxyl proton will also be visible, though its chemical shift can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-bromo-5-hydroxy-benzothiazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.8 - 8.0 | d | ~8.5 | The C-4 proton is ortho to the thiazole nitrogen, leading to a downfield shift. |

| H-6 | ~6.9 - 7.1 | dd | ~8.5, ~2.5 | The hydroxyl group at C-5 is an electron-donating group, causing an upfield shift for the ortho proton at C-6. |

| H-7 | ~7.6 - 7.8 | d | ~2.5 | The C-7 proton is meta to the hydroxyl group and will appear as a doublet due to coupling with H-6. |

| OH | Variable (e.g., 5.0 - 10.0) | br s | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will appear as a broad singlet. |

Causality Behind Predicted Shifts:

-

Benzothiazole Core: In the parent benzothiazole, the aromatic protons typically resonate between δ 7.3 and 9.0 ppm.[2]

-

-OH Group at C-5: The hydroxyl group is a strong electron-donating group through resonance. This increases the electron density at the ortho (C-4, C-6) and para (not present) positions, causing a significant upfield shift (to a lower δ value) for these protons.

-

-Br Group at C-2: The bromine atom at C-2 will have a minimal effect on the protons of the benzene ring, as its influence is primarily on the thiazole moiety.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-bromo-5-hydroxy-benzothiazole

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~135 - 140 | The presence of the electronegative bromine atom will cause a downfield shift compared to unsubstituted benzothiazole. |

| C-4 | ~120 - 125 | The electron-donating effect of the hydroxyl group will cause an upfield shift. |

| C-5 | ~150 - 155 | The carbon directly attached to the hydroxyl group will be significantly deshielded. |

| C-6 | ~110 - 115 | The ortho position to the hydroxyl group will experience an upfield shift. |

| C-7 | ~125 - 130 | The meta position to the hydroxyl group will be less affected. |

| C-8 | ~130 - 135 | This carbon is part of the ring fusion and its shift is influenced by both rings. |

| C-9 | ~150 - 155 | This carbon is adjacent to the nitrogen and part of the ring fusion. |

Workflow for NMR Analysis

Caption: General workflow for NMR analysis of 2-bromo-5-hydroxy-benzothiazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within 2-bromo-5-hydroxy-benzothiazole will provide a characteristic spectrum.

Table 3: Predicted IR Absorption Frequencies for 2-bromo-5-hydroxy-benzothiazole

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| O-H stretch | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |

| C=N stretch | 1600 - 1650 | Medium | Typical for the imine bond within the thiazole ring. |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region. |

| C-O stretch | 1200 - 1300 | Strong | Characteristic of a phenolic C-O bond. |

| C-Br stretch | 500 - 600 | Medium to Strong | This will be in the fingerprint region and can be difficult to assign definitively. |

Experimental Protocol for FT-IR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 2-bromo-5-hydroxy-benzothiazole sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for 2-bromo-5-hydroxy-benzothiazole

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 229/231 | The molecular ion peak will appear as a doublet with approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The molecular formula is C₇H₄BrNOS. |

| [M-Br]⁺ | 150 | Loss of the bromine atom. |

| [M-CO]⁺ | 201/203 | Loss of carbon monoxide from the phenol ring is a common fragmentation pathway. |

Molecular Structure and Fragmentation

Sources

Unveiling the Therapeutic Landscape of 2-Bromo-5-hydroxybenzothiazole: A Scaffold-Based Target Identification Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] 2-Bromo-5-hydroxybenzothiazole, a specific derivative of this class, remains largely uncharacterized in terms of its direct biological targets. This guide circumvents the absence of direct evidence by employing a scaffold-based target inference strategy. By analyzing the well-documented activities of structurally related benzothiazole analogues, we identify and prioritize high-probability therapeutic target classes for 2-Bromo-5-hydroxybenzothiazole. The most promising therapeutic avenue appears to be oncology, with potential targets including receptor tyrosine kinases (e.g., EGFR), intracellular protein kinases, and topoisomerases.[3][4][5] We further explore secondary possibilities in metabolic and infectious diseases. This document provides the mechanistic rationale for each potential target, detailed, self-validating experimental workflows for confirmation, and critical considerations for avoiding common experimental artifacts inherent to this chemical class.

Introduction: The Benzothiazole Scaffold and the Subject Molecule

The benzothiazole core, a bicyclic system fusing a benzene ring with a thiazole ring, is a versatile framework that allows for interaction with a diverse array of molecular targets.[6] This structural plasticity has led to the development of benzothiazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][6] The wide-ranging bioactivity of this scaffold provides a strong rationale for investigating novel derivatives.

Our subject molecule, 2-Bromo-5-hydroxybenzothiazole (CAS: 1261493-22-4), is defined by its core structure with a bromine atom at the 2-position and a hydroxyl group at the 5-position.[7] While currently utilized primarily as a chemical intermediate, its structural features merit a thorough investigation into its potential as a therapeutic agent. This guide outlines a logical, evidence-based approach to identifying and validating its potential molecular targets.

Part I: Primary Therapeutic Arena - Oncology

The overwhelming body of evidence points to oncology as the most fertile ground for investigating the therapeutic potential of benzothiazole derivatives. Numerous analogues exhibit potent and selective antiproliferative activity against a wide spectrum of human cancer cell lines, including those of the breast, lung, colon, and pancreas.[3][8][9]

Potential Target Class 1: Receptor Tyrosine Kinases (RTKs) - The EGFR Signaling Axis

Mechanistic Insight & Rationale: The Epidermal Growth Factor Receptor (EGFR) is a well-validated oncogenic driver, frequently overexpressed or mutated in various cancers. Its activation triggers downstream signaling cascades, such as the PI3K/Akt/mTOR and RAS/MAPK pathways, which promote cell proliferation, survival, and migration. Recent studies have demonstrated that certain 2-substituted benzothiazoles can significantly downregulate EGFR protein levels, leading to the induction of apoptosis and the inhibition of these critical downstream pathways.[4] The therapeutic hypothesis is that 2-Bromo-5-hydroxybenzothiazole may engage EGFR or its associated proteins, disrupting the signaling output and thereby exerting an anticancer effect.

Visualizing the Pathway:

Experimental Validation Workflow:

This workflow is designed to first confirm cytotoxic activity and then systematically validate engagement with the EGFR pathway.

-

Cytotoxicity Screening (MTT Assay): To confirm broad anticancer activity.

-

Target Engagement (Western Blot): To directly measure the effect on EGFR and its downstream signals.

-

Functional Consequence (Wound Healing Assay): To assess the impact on a key cancer cell phenotype.

| Experiment | Cell Lines | Primary Endpoint | Rationale |

| MTT Cytotoxicity Assay | A549 (Lung), A431 (Skin), MCF-7 (Breast) | IC50 (Concentration for 50% inhibition) | Establishes dose-dependent antiproliferative activity.[10] |

| Western Blot Analysis | A549 or A431 | Protein levels of p-EGFR, Total EGFR, p-Akt, Total Akt, p-ERK, Total ERK | Directly tests the hypothesis that the compound inhibits EGFR signaling.[4] |

| Wound Healing Assay | A549 or A431 | Rate of wound closure | Measures inhibition of cell migration, a key functional outcome of EGFR signaling.[4] |

Protocol: Western Blot for EGFR Pathway Modulation

This protocol provides a self-validating system by including total protein levels as loading controls for their phosphorylated counterparts.

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-18 hours to reduce basal signaling.

-

Treat cells with 2-Bromo-5-hydroxybenzothiazole at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

-

Thirty minutes before harvesting, stimulate cells with EGF (50 ng/mL) to induce EGFR phosphorylation.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-p-EGFR, rabbit anti-EGFR, rabbit anti-p-Akt, etc.) overnight at 4°C, following manufacturer's recommended dilutions.

-

Wash the membrane 3 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels.

-

Potential Target Class 2: Intracellular Protein Kinases

Mechanistic Insight & Rationale: Beyond RTKs, the benzothiazole scaffold has been successfully used to develop inhibitors of intracellular kinases. For example, derivatives have been identified as c-Jun N-terminal kinase (JNK) inhibitors and potent multi-kinase inhibitors.[3][11] The human kinome contains over 500 kinases, many of which are validated drug targets in oncology. A broad, unbiased screen is the most efficient first step to identify potential intracellular kinase targets.

Experimental Validation Workflow:

This workflow prioritizes a broad screening approach to identify novel targets, followed by focused validation.

Protocol: In Vitro ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor potency (IC50).

-

Reagent Preparation:

-

Prepare kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP at appropriate concentrations as per the supplier's protocol.

-

Create a serial dilution of 2-Bromo-5-hydroxybenzothiazole in the reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor (or vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus, kinase activity.

-

-

Data Analysis:

-

Subtract background luminescence (no kinase control).

-

Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

Part II: Secondary Therapeutic Arenas

While oncology is the primary focus, the versatility of the benzothiazole scaffold suggests potential in other areas.

Target Class 3: Carbonic Anhydrases

Mechanistic Insight & Rationale: Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and even as adjuvants in cancer therapy. Benzothiazole-containing compounds have been reported as effective inhibitors of several hCA isoforms.[5][12] While many potent inhibitors contain a sulfonamide group to coordinate with the zinc ion, other interactions with the enzyme's active site are possible, making this a plausible, albeit more speculative, target class.

Experimental Validation: A direct enzyme inhibition assay is the most straightforward validation method. The esterase activity of hCA can be monitored using p-nitrophenyl acetate as a substrate, where inhibition by the compound results in a decreased rate of p-nitrophenol production, measurable spectrophotometrically at 400 nm.

Target Class 4: Microbial Enzymes

Mechanistic Insight & Rationale: The benzothiazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[11][13] Potential targets include essential bacterial enzymes that lack human homologues, such as DNA gyrase and topoisomerase IV (targets of fluoroquinolones) or enzymes in the folate biosynthesis pathway.[5]

Experimental Validation: The initial and most critical experiment is to determine the Minimum Inhibitory Concentration (MIC) of 2-Bromo-5-hydroxybenzothiazole against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). This is typically done using a broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Part III: Critical Considerations & Off-Target Effects

A key aspect of scientific integrity is the anticipation and control of experimental artifacts. For the benzothiazole class, one major pitfall is the potential for off-target inhibition of reporter enzymes used in high-throughput screening.

Methodological Pitfall: Firefly Luciferase (FLuc) Inhibition

Causality & Rationale: Firefly luciferase is a ubiquitous reporter enzyme in cell-based assays and HTS campaigns. Its natural substrate, D-luciferin, is itself a benzothiazole derivative. Due to this structural similarity, a significant number of compounds containing a benzothiazole core are known to be direct inhibitors of FLuc.[14] Failing to account for this can lead to a high rate of false-positive results in assays that rely on FLuc for readout (e.g., certain cell viability assays, gene reporter assays). Therefore, it is an act of due diligence to counter-screen 2-Bromo-5-hydroxybenzothiazole for FLuc inhibition.

Protocol: Direct Firefly Luciferase Inhibition Assay

-

Assay Setup: In a white, opaque 96-well plate, add a recombinant firefly luciferase enzyme solution to each well.

-

Compound Addition: Add serial dilutions of 2-Bromo-5-hydroxybenzothiazole to the wells. Include a known FLuc inhibitor as a positive control and a vehicle (DMSO) as a negative control.

-

Reaction Initiation: Initiate the luminescent reaction by adding a solution containing the substrates D-luciferin and ATP.

-

Signal Measurement: Immediately measure the luminescence signal using a plate reader.

-

Data Analysis: A reduction in luminescence in the presence of the compound indicates direct inhibition of the enzyme. Calculate the IC50 value as described for the kinase assay.

Summary and Future Directions

While 2-Bromo-5-hydroxybenzothiazole is an understudied molecule, a systematic, scaffold-based approach allows for the rational prioritization of its potential therapeutic targets.

-

Primary Hypothesis: The compound is most likely to exhibit anticancer activity through the modulation of key oncogenic signaling pathways, with EGFR and other intracellular kinases representing the highest probability targets.

-

Secondary Hypotheses: Plausible, but less likely, activities include the inhibition of carbonic anhydrases and microbial enzymes .

-

Critical Next Steps:

-

Perform the initial cytotoxicity screening against a panel of cancer cell lines to confirm biological activity.

-

If active, proceed with the detailed validation workflows for the EGFR pathway and broad kinase profiling.

-

Crucially, perform the firefly luciferase counter-screen to ensure the integrity of data from any FLuc-based assays.

-

Should a potent and specific target be identified, future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in in vivo preclinical models, such as tumor xenografts.

-

This guide provides a robust framework for initiating a comprehensive investigation into the therapeutic potential of 2-Bromo-5-hydroxybenzothiazole, grounded in established knowledge of its chemical class and guided by principles of rigorous scientific validation.

References

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PubMed Central. (2022-07-28). Available at: [Link]

-

Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Available at: [Link]

-

"Green Synthesis, Biological Evaluation of Newer Benzothiazole Derivatives" (2022) Journal of Basic and Applied Research in Biomedicine, 2(3), pp. 226–231. Available at: [Link]

-

Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005-07-15). Available at: [Link]

-

2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed. Available at: [Link]

-

Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][3][11]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - NIH. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025-10-31). Available at: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024-03-18). Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. Available at: [Link]

-

Biological Aspects of Emerging Benzothiazoles: A Short Review - SciSpace. Available at: [Link]

-

A Review on Emerging Benzothiazoles: Biological Aspects. (2022-08-25). Available at: [Link]

-

Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Key Applications of 2-Bromo-5-hydroxybenzaldehyde in Pharmaceutical R&D. Available at: [Link]

-

Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed. Available at: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. scispace.com [scispace.com]

- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. jddtonline.info [jddtonline.info]

- 9. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-5-hydroxybenzothiazole derivatives in medicinal chemistry

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole Derivatives in Medicinal Chemistry

Executive Summary